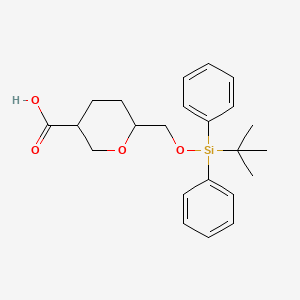
6-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydro-2H-pyran-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydro-2H-pyran-3-carboxylic acid is a compound that features a tetrahydropyran ring substituted with a carboxylic acid group and a tert-butyldiphenylsilyl-protected hydroxymethyl group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydro-2H-pyran-3-carboxylic acid typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride. The reaction is carried out in the presence of a base such as pyridine or 2,6-lutidine, and a catalyst like DMAP (4-dimethylaminopyridine) can be used to enhance the reaction rate
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
6-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydro-2H-pyran-3-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carboxylic acid group.
Substitution: Various substitution reactions can occur at the protected hydroxymethyl group or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
6-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydro-2H-pyran-3-carboxylic acid is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Medicine: It may be involved in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action for 6-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydro-2H-pyran-3-carboxylic acid involves its role as a protected intermediate. The tert-butyldiphenylsilyl group protects the hydroxyl group from unwanted reactions, allowing for selective reactions at other sites on the molecule. Upon deprotection, the hydroxyl group can participate in further chemical transformations.
類似化合物との比較
Similar Compounds
tert-Butyldimethylsilyl-protected compounds: These compounds also use silyl groups for protection but differ in the substituents on the silicon atom.
Phenyl 6-O-tert-butyldimethylsilyl-1-thio-β-D-glucoside: This compound features a similar silyl protection but is used in carbohydrate chemistry.
Uniqueness
The uniqueness of 6-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydro-2H-pyran-3-carboxylic acid lies in its specific structure, which combines a tetrahydropyran ring with a carboxylic acid group and a tert-butyldiphenylsilyl-protected hydroxymethyl group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis.
特性
分子式 |
C23H30O4Si |
|---|---|
分子量 |
398.6 g/mol |
IUPAC名 |
6-[[tert-butyl(diphenyl)silyl]oxymethyl]oxane-3-carboxylic acid |
InChI |
InChI=1S/C23H30O4Si/c1-23(2,3)28(20-10-6-4-7-11-20,21-12-8-5-9-13-21)27-17-19-15-14-18(16-26-19)22(24)25/h4-13,18-19H,14-17H2,1-3H3,(H,24,25) |
InChIキー |
WNOKHYKCOQNHJM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC(CO3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



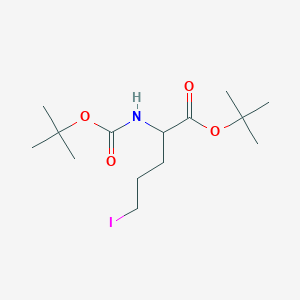
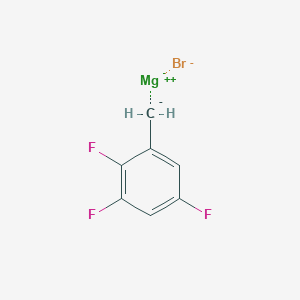
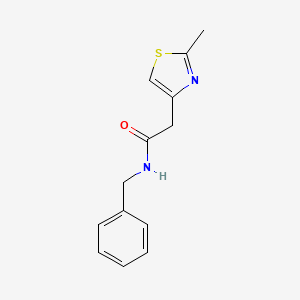
![2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14895131.png)




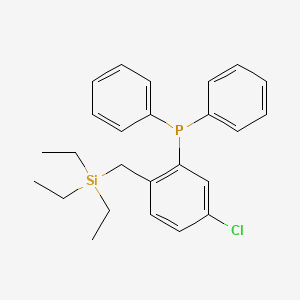
![N-cyclopentyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B14895152.png)


![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3-Ethoxy-4-fluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14895168.png)
